4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide 4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2309798-66-9
VCID: VC7492403
InChI: InChI=1S/C16H24FNO5S2/c1-2-22-15-4-3-13(11-14(15)17)25(20,21)18-12-16(23-8-7-19)5-9-24-10-6-16/h3-4,11,18-19H,2,5-10,12H2,1H3
SMILES: CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OCCO)F
Molecular Formula: C16H24FNO5S2
Molecular Weight: 393.49

4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

CAS No.: 2309798-66-9

Cat. No.: VC7492403

Molecular Formula: C16H24FNO5S2

Molecular Weight: 393.49

* For research use only. Not for human or veterinary use.

4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide - 2309798-66-9

Specification

CAS No. 2309798-66-9
Molecular Formula C16H24FNO5S2
Molecular Weight 393.49
IUPAC Name 4-ethoxy-3-fluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzenesulfonamide
Standard InChI InChI=1S/C16H24FNO5S2/c1-2-22-15-4-3-13(11-14(15)17)25(20,21)18-12-16(23-8-7-19)5-9-24-10-6-16/h3-4,11,18-19H,2,5-10,12H2,1H3
Standard InChI Key IMRCRYRIFHVYTL-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OCCO)F

Introduction

4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a complex organic compound with a molecular formula of C16H24FNO5S2 and a molecular weight of approximately 399.5 g/mol. This compound belongs to the sulfonamide class, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The unique structural features of this compound, including a fluorine atom, an ethoxy group, and a tetrahydrothiopyran ring, contribute to its potential biological activity.

Synthesis and Chemical Reactivity

The synthesis of 4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps, requiring careful optimization to achieve high yields and purity. Common reagents used in such syntheses include bases like sodium hydroxide for hydrolysis and reducing agents such as lithium aluminum hydride.

The chemical reactivity of this compound can be explored through its potential interactions with biological targets. These interactions are crucial for understanding how the compound behaves in biological systems and could provide insights into its therapeutic potential.

Biological Activities and Potential Applications

Compounds with similar structures to 4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties. The unique combination of functional groups in this compound may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

Potential Applications

  • Pharmaceutical Applications: The presence of the sulfonamide group enhances solubility and bioavailability, making this compound of interest in pharmaceutical applications.

  • Biological Research: Its potential biological activities make it suitable for studies in medicinal chemistry, particularly in the development of new therapeutic agents.

Comparison with Similar Compounds

Several compounds share structural features with 4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Fluoro-N-(2-(2-hydroxyethoxy)ethyl)benzamideContains a fluorobenzene and hydroxyethoxy groupSimpler structure with no thiopyran ring
4-Ethoxy-N-(5-(trifluoromethyl)thiazolyl)benzeneEthoxy and thiazole groupsIncorporates trifluoromethyl instead of fluorine
4-Hydroxy-N-(tetrahydrothiopyran)benzeneHydroxy group and tetrahydrothiopyranLacks ethoxy and fluorine substituents

These comparisons highlight the unique structural components of 4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide, particularly its combination of functional groups which may influence its biological activity differently than similar compounds.

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